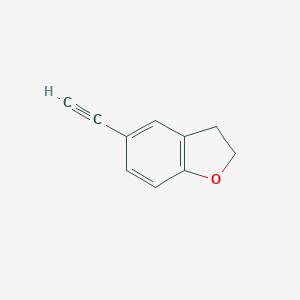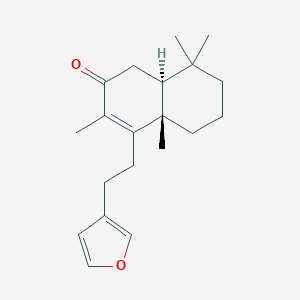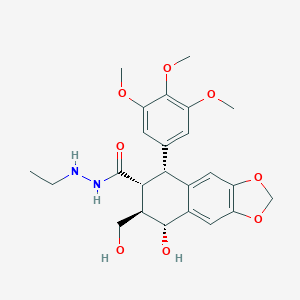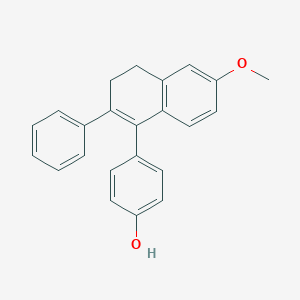
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol
Vue d'ensemble
Description
P-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol, commonly known as 6-MPNP, is a chemical compound that belongs to the family of naphthylphenols. It is widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-MPNP is not fully understood. However, studies have suggested that it acts as a selective estrogen receptor modulator (SERM) and binds to estrogen receptors in the body. This binding results in the activation of various signaling pathways that lead to the observed therapeutic effects.
Effets Biochimiques Et Physiologiques
6-MPNP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 6-MPNP has been shown to have a positive effect on bone health and can prevent bone loss.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 6-MPNP in lab experiments is its potential therapeutic applications. Additionally, 6-MPNP is relatively easy to synthesize and has a high yield. However, one of the limitations of using 6-MPNP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for the study of 6-MPNP. One area of research could focus on further elucidating its mechanism of action. Additionally, studies could investigate the potential use of 6-MPNP in the treatment of other diseases such as osteoporosis and cardiovascular disease. Finally, studies could investigate the potential use of 6-MPNP in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 6-MPNP is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method is relatively easy, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. While its mechanism of action is not fully understood, studies have suggested that it acts as a selective estrogen receptor modulator. 6-MPNP has several advantages for use in lab experiments, including its potential therapeutic applications and high yield. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Applications De Recherche Scientifique
6-MPNP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also suggested that 6-MPNP could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
1729-38-0 |
|---|---|
Nom du produit |
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol |
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C23H20O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,24H,9,13H2,1H3 |
Clé InChI |
ROAOATHOCPRUKG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Autres numéros CAS |
1729-38-0 |
Synonymes |
4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

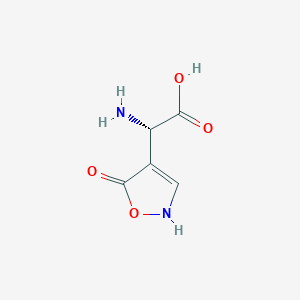
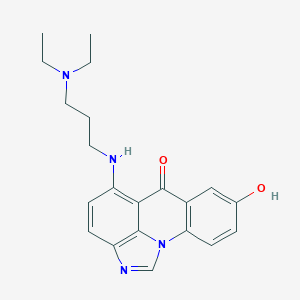

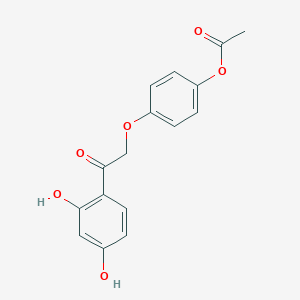
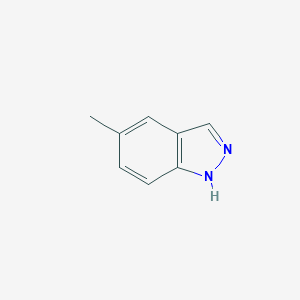
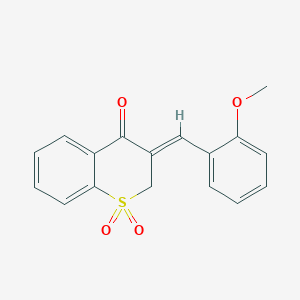

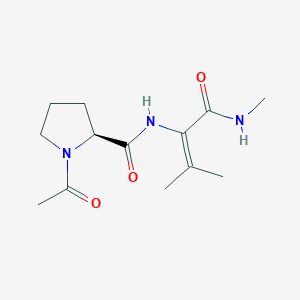
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

